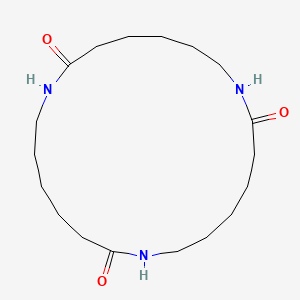

1,8,15-Triazacyclohenicosane-2,9,16-trione

Description

Significance of Macrocyclic Architectures in Contemporary Chemical Research

Macrocyclic compounds, which are cyclic molecules typically composed of 12 or more atoms, represent a significant and expanding frontier in chemical research. mdpi.comyoutube.com Their unique three-dimensional structures and chemical properties allow them to interact with biological targets that are often inaccessible to traditional small molecules. mdpi.com This has made them particularly valuable in drug discovery, where they are seen as a way to tackle "undruggable" targets. mdpi.com Macrocyclic natural products have historically been a rich source of therapeutic agents, inspiring chemists to design and synthesize novel macrocyclic scaffolds. nih.gov

The constrained, yet flexible, nature of macrocycles can lead to high potency and selectivity when their functional groups interact with biological targets. nih.gov Beyond medicine, macrocyclic architectures are fundamental to supramolecular chemistry, a field focused on the complex assemblies formed by two or more chemical species held together by non-covalent bonds. youtube.com Their applications extend into materials science, where they can be used to create advanced materials, and environmental remediation, such as the removal of heavy metals. myskinrecipes.com Despite their potential, the synthesis of these complex molecules presents considerable challenges, driving innovation in synthetic methodologies. mdpi.comnih.gov

The Structural Paradigm of 1,8,15-Triazacyclohenicosane-2,9,16-trione

This compound is a complex organic compound defined by a 21-membered ring. smolecule.com Its structure incorporates three nitrogen (aza) atoms and three carbonyl (one) groups, classifying it as a nitrogen-oxygen heterocycle. Specifically, the molecule contains three amide functional groups where the nitrogen atoms are located at positions 1, 8, and 15, and the carbonyl groups are at positions 2, 9, and 16. smolecule.com This arrangement of alternating carbonyl and amine groups, separated by methylene (B1212753) bridges, imposes significant torsional constraints on the macrocyclic ring. smolecule.com

The compound is also known by synonyms such as Cyclic Caprolactam trimer and PA 6 TRIMER. nih.gov Its synthesis can be achieved through methods like the anionic polymerization of ε-caprolactam, which proceeds via cyclic trimerization. smolecule.com The presence of both nitrogen atoms, which can act as ligands, and carbonyl groups gives the molecule a diverse chemical reactivity. myskinrecipes.comsmolecule.com This dual functionality makes it a prime candidate for applications in coordination chemistry, where it can form complexes with various metal ions. myskinrecipes.comsmolecule.com

Below is a table summarizing the key properties of this macrocycle.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₈H₃₃N₃O₃ | smolecule.comnih.gov |

| Molecular Weight | 339.47 g/mol | smolecule.com |

| CAS Number | 56403-08-8 | nih.govchemicalbook.com |

| Melting Point | 244-247 °C | smolecule.com |

| Boiling Point (Predicted) | ~668.3 °C | smolecule.com |

Historical Context and Evolution of Large-Ring Nitrogen-Oxygen Heterocycles

The field of heterocyclic chemistry, which studies cyclic compounds containing atoms of at least two different elements, began to develop in the 1800s alongside organic chemistry. researchgate.net Early discoveries included simple five- and six-membered heterocycles like furan, pyrrole, and thiophene. researchgate.netnumberanalytics.com Initially, these compounds were important in the dye industry. numberanalytics.com The understanding of their structures was limited until modern analytical techniques like spectroscopy and X-ray crystallography became available. numberanalytics.com

The study of large-ring heterocycles, or macrocycles, gained significant momentum much later. A major breakthrough was the synthesis of crown ethers by Charles Pedersen in the 1960s, which demonstrated the ability of these large rings to selectively bind metal cations. This discovery, along with the work of Jean-Marie Lehn and Donald J. Cram on cryptands and spherands, laid the foundation for supramolecular chemistry and earned them the Nobel Prize in Chemistry in 1987.

The development of nitrogen-oxygen heterocycles is part of this broader evolution. These compounds are found in many natural products and pharmaceuticals. nih.govnih.gov The synthesis of polyazamacrocycles (macrocycles containing multiple nitrogen atoms) and their complexes is a significant area of research, with applications in catalysis and medicine. unimi.it The inclusion of carbonyl groups, creating amide or lactam functionalities within the ring, adds another layer of complexity and functionality, as seen in this compound. The creation of such complex macrocycles has been propelled by the development of powerful synthetic techniques, including macrolactamization and ring-closing metathesis. nih.govsmolecule.com

Research Gaps and Motivations for Investigating this compound

Despite progress in macrocyclic chemistry, significant research gaps remain, providing strong motivation for studying compounds like this compound. A primary challenge is expanding the accessible chemical space of macrocycles to create more diverse and effective molecules. mdpi.com While many natural product macrocycles exist, there is a need to develop synthetic macrocycles with novel scaffolds and functionalities. nih.govyoutube.com

For this compound specifically, while its structure is known, detailed research into its full range of applications is limited. smolecule.com The primary motivation for its investigation lies in its potential as a versatile ligand in coordination chemistry. myskinrecipes.com The three nitrogen atoms and three carbonyl groups offer multiple potential binding sites, allowing for the formation of stable and structurally unique metal complexes. smolecule.com These complexes could have applications in:

Catalysis: The metal centers held by the macrocycle could catalyze specific chemical reactions. myskinrecipes.comunimi.it

Materials Science: The compound could serve as a building block for metal-organic frameworks (MOFs) or other coordination polymers, which have uses in gas storage and separation. myskinrecipes.com

Biomedical Applications: Its ability to selectively bind metals could be exploited in the development of sensors or imaging agents. myskinrecipes.comunimi.it

Environmental Remediation: The macrocycle shows potential for use in removing heavy metals from contaminated water. myskinrecipes.com

Further research is needed to fully characterize the coordination behavior of this macrocycle with a wide range of metal ions and to explore the properties and potential applications of the resulting complexes. Understanding the relationship between its three-dimensional conformation and its binding selectivity is another key area for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

1,8,15-triazacyclohenicosane-2,9,16-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O3/c22-16-10-4-1-7-13-19-17(23)11-5-2-9-15-21-18(24)12-6-3-8-14-20-16/h1-15H2,(H,19,23)(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBDVFFKADBHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031783 | |

| Record name | 1,8,15-Triazacyclodocosane-2,9,16-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56403-08-8 | |

| Record name | 1,8,15-Triazacyclodocosane-2,9,16-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8,15 Triazacyclohenicosane 2,9,16 Trione and Its Analogues

Strategies for Macrocyclization in Complex Systems

The construction of macrocycles is a pivotal and often challenging step in the synthesis of many complex molecules. Several powerful macrocyclization techniques have been developed and refined over the years. The most common and effective approaches for forming macrocyclic amides (macrolactams) include macrolactamization, ring-closing metathesis (RCM), and transition metal-catalyzed cross-coupling reactions. nih.gov

A primary challenge in any macrocyclization is to promote the desired intramolecular reaction over the competing intermolecular reactions that lead to linear oligomers and polymers. The most traditional and widely used technique to achieve this is the application of high-dilution conditions . acs.org By adding the linear precursor slowly to a large volume of solvent, the concentration of the precursor is kept extremely low, which statistically favors the intramolecular cyclization. acs.org

Another sophisticated approach involves template-induced synthesis , where a metal ion or another species acts as a template to pre-organize the linear precursor into a conformation that facilitates cyclization. This pre-organization minimizes the entropic cost of bringing the reactive ends of the molecule together. acs.org

Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for the formation of C=C bonds within a macrocyclic framework. nih.gov While not directly forming the amide bonds of 1,8,15-Triazacyclohenicosane-2,9,16-trione, it can be used to synthesize the carbocyclic backbone, which can then be further functionalized.

Macrolactamization , the intramolecular formation of an amide bond, is the most direct strategy for the synthesis of macrocyclic lactams. nih.gov This typically involves the reaction between a terminal amine and an activated carboxylic acid on a linear precursor. The success of this reaction is highly dependent on the activation method of the carboxylic acid and the reaction conditions.

Precursor Design and Synthesis for Triazacyclohenicosane-triones

The rational design and synthesis of the linear precursor is critical for a successful macrocyclization. For this compound, a logical precursor would be a linear molecule containing three amino acid-like units linked together, with a terminal amino group and a terminal carboxylic acid.

The synthesis of such precursors typically involves a stepwise approach using standard peptide coupling techniques. Protecting groups are essential to prevent premature cyclization or side reactions. For instance, the terminal amine would be protected with a group like Boc (tert-butyloxycarbonyl), and the terminal carboxylic acid might be protected as an ester. The internal nitrogen atoms would also require protection.

A general synthetic scheme for a linear precursor could involve:

Synthesis of a protected diamine building block with a carboxylic acid at one end.

Stepwise coupling of these building blocks to form the desired linear tri-amide chain.

Selective deprotection of the terminal functional groups to reveal the amine and carboxylic acid necessary for the final macrolactamization step.

Reaction Conditions and Optimization for Macrocyclic Ring Formation

The conditions for the macrocyclization step must be carefully optimized to maximize the yield of the desired macrocycle. Key variables include the choice of solvent, temperature, catalyst (if any), and the concentration of the precursor.

For macrolactamization , a variety of coupling reagents can be used to activate the terminal carboxylic acid. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of base is also crucial to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine.

The optimization of reaction conditions can be illustrated by the following table, which shows typical parameters that are varied to improve the yield of macrolactamization.

| Parameter | Conditions Explored | Rationale |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) | Solvating properties can influence the conformation of the linear precursor. |

| Temperature | 0 °C to reflux | Balancing reaction rate with the stability of reagents and potential side reactions. |

| Concentration | 0.1 M to 0.001 M | High dilution is generally favored to minimize intermolecular reactions. |

| Coupling Reagent | EDC/HOBt, HATU, DPPA | Different reagents have varying efficiencies and compatibilities with other functional groups. |

| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | A non-nucleophilic base is required to prevent side reactions. |

This is an interactive data table based on general optimization strategies for macrolactamization.

For large rings like the 21-membered ring of this compound, a combination of a highly efficient coupling reagent and slow addition of the precursor to a heated solvent is often the most effective strategy.

Comparative Analysis of Synthetic Routes for Related Macrocyclic Amides/Lactams

Several synthetic strategies can be envisioned for the synthesis of triaza-triketone macrocycles. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of the reactions to other functional groups. A comparative analysis of two major routes, direct macrolactamization and a multi-step approach involving RCM followed by functional group transformations, is presented below.

| Feature | Direct Macrolactamization | RCM-Based Approach |

| Key Ring-Closing Step | Intramolecular amide bond formation | Ring-closing olefin metathesis |

| Precursor | Linear amino acid | Di-olefin with amine and acid functionalities |

| Advantages | More direct, fewer steps. | Highly efficient for large rings, tolerant of many functional groups. |

| Disadvantages | Can be low-yielding for large rings, requires high dilution. | Requires additional steps to introduce amide groups and remove the double bond. |

| Catalyst | Coupling reagents (stoichiometric) | Ruthenium-based catalysts (e.g., Grubbs catalyst) |

| Applicability | Well-suited for peptide-like macrocycles. | Versatile for a wide range of carbocyclic and heterocyclic macrocycles. |

This is an interactive data table comparing two potential synthetic routes.

Coordination Chemistry of 1,8,15 Triazacyclohenicosane 2,9,16 Trione As a Polydentate Ligand

Principles of Metal-Ligand Coordination in Polyazamacrocycles

Polyazamacrocycles are cyclic compounds containing multiple nitrogen donor atoms within their ring structure. The coordination of metal ions to these ligands is governed by several key principles. The nitrogen atoms, possessing lone pairs of electrons, act as Lewis bases, donating electron density to a metal ion, which acts as a Lewis acid. The stability and structure of the resulting metal complex are influenced by factors such as the size of the macrocyclic ring, the number and type of donor atoms, and the conformational flexibility of the ligand.

The pre-organization of the donor atoms in a macrocyclic ligand is a crucial factor. Unlike their open-chain analogues, the cyclic nature of macrocycles reduces the entropic penalty associated with complexation, as the ligand is already in a conformation that is amenable to binding a metal ion. This contributes to the enhanced stability of macrocyclic complexes, a phenomenon known as the macrocyclic effect.

Investigation of Metal Ion Complexation with 1,8,15-Triazacyclohenicosane-2,9,16-trione

The presence of both nitrogen and carbonyl oxygen atoms in this compound offers multiple potential binding sites for metal ions. myskinrecipes.comsmolecule.com The nitrogen atoms are primary donor sites for a wide range of transition metals and other metal ions. The carbonyl groups can also participate in coordination, although their donor strength is generally weaker than that of the amine nitrogens.

Investigations into the complexation behavior of this ligand would typically involve techniques such as UV-Vis spectrophotometry, potentiometry, and calorimetry to determine the stoichiometry and stability of the formed complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to probe the interactions between the ligand and metal ions, providing insights into the solution-state structure of the complexes. The choice of solvent is critical in these studies as it can influence the coordination behavior and the stability of the resulting complexes.

Structural Characterization of Formed Metal Complexes

While specific structural data for complexes of this compound are not widely available in the provided search results, a hypothetical example of expected structural parameters for a transition metal complex is presented in the table below. The coordination number and geometry would be highly dependent on the specific metal ion. For instance, a transition metal like copper(II) might adopt a distorted octahedral or square planar geometry, while a larger lanthanide ion might exhibit a higher coordination number.

Hypothetical Structural Data for a Metal Complex of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.2 | Indicates the strength of the primary coordination interaction. |

| Metal-Oxygen Bond Length (Å) | 2.2 - 2.5 | Shows the involvement of carbonyl groups in coordination. |

| N-M-N Bond Angles (°) | 85 - 95 | Defines the bite angle of the ligand and influences coordination geometry. |

| Coordination Geometry | Distorted Octahedral | Describes the arrangement of donor atoms around the metal center. |

Solution-Phase Thermodynamics and Kinetics of Metal Binding

The thermodynamic stability of metal complexes with this compound in solution is quantified by the formation constant (Kf) or stability constant (log K). A high formation constant indicates a strong affinity of the ligand for the metal ion and the formation of a stable complex. The kinetics of complex formation (rate of formation, kf) and dissociation (rate of dissociation, kd) are also critical parameters that describe the lability or inertness of the complex.

The thermodynamic and kinetic data for the complexation of this specific ligand are not detailed in the search results. However, a representative table illustrating the type of data that would be collected is provided below. These values are influenced by factors such as the nature of the metal ion (charge, size), the solvent, and the temperature.

Representative Thermodynamic and Kinetic Data for Metal Complexation

| Metal Ion | log K | ΔH (kJ/mol) | ΔS (J/mol·K) | kf (M-1s-1) | kd (s-1) |

|---|---|---|---|---|---|

| Cu2+ | High | Exothermic | Positive | Fast | Slow |

| Ni2+ | Moderate | Exothermic | Positive | Moderate | Moderate |

| Zn2+ | Moderate | Exothermic | Positive | Fast | Fast |

Chelate Effect and Macrocyclic Effect in Coordination Behavior

The coordination of this compound to a metal ion is expected to be significantly enhanced by both the chelate and macrocyclic effects.

The macrocyclic effect provides an additional stabilization beyond the chelate effect. libretexts.org Macrocyclic ligands, like this compound, are already pre-organized for coordination, meaning there is a smaller entropic and enthalpic penalty to pay for the ligand to adopt the correct conformation to bind a metal ion. libretexts.orgyoutube.com This results in significantly more stable complexes compared to their open-chain acyclic analogues. youtube.com The cyclic structure constrains the ligand, reducing conformational freedom and further favoring complex formation. libretexts.org

Influence of Metal Center on Ligand Conformation and Reactivity

The nature of the coordinated metal ion has a profound influence on the conformation and reactivity of the this compound ligand. The size, charge, and preferred coordination geometry of the metal ion will dictate the final structure of the complex.

A small, highly charged metal ion might pull the donor atoms closer, potentially causing puckering or folding of the macrocyclic ring. Conversely, a larger metal ion may not fit perfectly within the ligand's cavity, leading to a more strained or distorted conformation. The coordination of the metal ion can also influence the electronic properties of the ligand. For example, the withdrawal of electron density from the nitrogen atoms upon coordination can affect the acidity of the N-H protons and the reactivity of the adjacent carbonyl groups. The orientation and coordination mode of the metal can have a substantial electronic influence on the ligand, which in turn can control the reactivity at different sites within the macrocycle. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of 1,8,15 Triazacyclohenicosane 2,9,16 Trione

Exploration of Host-Guest Chemistry with Macrocyclic Triones

The host-guest chemistry of macrocyclic triones like 1,8,15-Triazacyclohenicosane-2,9,16-trione is fundamentally dictated by the pre-organized arrangement of its functional groups within a defined cavity. The three amide linkages, separated by polymethylene chains, create a polar interior that is capable of engaging in interactions with a variety of guest species. The size and conformation of the macrocyclic cavity play a crucial role in determining the selectivity and stability of the resulting host-guest complexes.

The flexible nature of the cyclohenicosane ring allows the macrocycle to adopt different conformations to accommodate guests of varying sizes and shapes. This conformational adaptability is a key feature of many large macrocycles and is crucial for their function in molecular recognition and catalysis. Theoretical studies and experimental data on analogous, more rigid macrocyclic triamides suggest that the cavity size and the orientation of the amide protons are well-suited for binding with specific guest molecules. rsc.org

Molecular Recognition Phenomena (e.g., Anion and Cation Binding, Neutral Molecule Encapsulation)

The ability of this compound to recognize and bind to specific ions and neutral molecules is a direct consequence of its structural and electronic properties. The convergent array of N-H groups can form multiple hydrogen bonds with anionic species, while the carbonyl oxygen atoms can coordinate with cations.

Anion Binding: The electropositive cavity created by the inwardly directed amide N-H protons makes this compound a potential receptor for anions. The binding affinity and selectivity are governed by factors such as the size, shape, and charge density of the anion, as well as the solvent polarity. Studies on other polyamide macrocycles have shown selective binding for anions like sulfate (B86663) and halides. rsc.orgnih.gov For instance, macrocyclic squaramides have demonstrated remarkable affinity and selectivity for sulfate ions in aqueous solutions. rsc.org The binding strength is often enhanced in less polar solvents where the competition for hydrogen bonding is reduced. While specific binding constants for this compound are not extensively documented in publicly available literature, data from analogous systems provide insight into its potential anion binding capabilities.

Table 1: Illustrative Anion Binding Affinities of Analogous Macrocyclic Amides

| Macrocyclic Host | Anion | Binding Constant (K_a, M⁻¹) | Solvent |

|---|---|---|---|

| Aromatic Pentaamide Macrocycle | Cl⁻ | ~10⁷ | Solution |

| Aromatic Pentaamide Macrocycle | Oxoanions | ~10⁸ | Solution |

This table presents data from analogous macrocyclic systems to illustrate the potential binding affinities and is not specific to this compound. rsc.orgresearchgate.net

Cation Binding: The carbonyl oxygen atoms of the amide groups in this compound can act as coordination sites for metal cations. The efficiency of cation binding depends on the cation's size, charge, and the conformational arrangement of the macrocycle. The flexible nature of the 21-membered ring allows it to wrap around and chelate metal ions. This property is utilized in coordination chemistry, where the macrocycle can serve as a ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. myskinrecipes.com The selective binding of metal ions is also a critical aspect in the development of sensors and imaging agents. myskinrecipes.com

Neutral Molecule Encapsulation: While less common than ion binding, the hydrophobic exterior and the possibility of forming specific hydrogen bonds could allow for the encapsulation of small, neutral organic molecules within the macrocyclic cavity. The binding would be driven by a combination of hydrophobic effects and specific non-covalent interactions with the guest molecule.

Hydrogen Bonding and Electrostatic Interactions in Supramolecular Assemblies

Hydrogen bonding is the primary driving force in the supramolecular chemistry of this compound. The amide N-H groups act as hydrogen bond donors, while the carbonyl C=O groups are hydrogen bond acceptors. These interactions are crucial for both intramolecular and intermolecular associations.

Intramolecular hydrogen bonding can influence the conformation of the macrocycle, leading to a more rigid and pre-organized structure for guest binding. Intermolecular hydrogen bonding between macrocycles can lead to the formation of extended supramolecular assemblies, such as dimers, oligomers, or even polymeric chains. The stability of these assemblies is a result of the cooperative nature of multiple hydrogen bonds.

Electrostatic interactions also play a significant role, particularly in ion recognition. The dipole moments of the amide bonds create an electrostatic potential within the cavity that is favorable for anion binding. The interaction between the partial positive charges on the amide protons and the negative charge of an anion is a key component of the binding energy. Similarly, the partial negative charges on the carbonyl oxygens are crucial for cation coordination.

Self-Assembly Strategies Involving this compound

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. This compound, with its multiple hydrogen bonding sites, has the potential to self-assemble into a variety of supramolecular architectures.

One possible mode of self-assembly is through intermolecular hydrogen bonding between the amide groups of different macrocycles, leading to the formation of one-dimensional nanotubes or columnar structures. Such assemblies have been observed in other cyclic peptides and polyamide macrocycles. The stacking of the macrocyclic rings can be further stabilized by van der Waals forces. The conditions for self-assembly, such as solvent, temperature, and concentration, can be tuned to control the size and morphology of the resulting nanostructures. For example, studies on imine-linked macrocycles have shown that supramolecular polymerization can be driven by π-π stacking interactions and electrostatic forces, leading to the formation of nanotubes. chemrxiv.org

Development of Molecular Receptors and Sensors from a Mechanistic Perspective

The molecular recognition capabilities of this compound make it a promising platform for the development of molecular receptors and sensors. A molecular sensor typically consists of a receptor unit that selectively binds to a target analyte and a signaling unit that produces a detectable response upon binding.

From a mechanistic standpoint, a sensor based on this macrocycle could operate through several principles:

Chromogenic or Fluorogenic Sensing: The macrocycle could be functionalized with a chromophore or fluorophore. The binding of a guest molecule could induce a conformational change in the macrocycle, altering the electronic environment of the signaling unit and resulting in a change in color or fluorescence intensity.

Electrochemical Sensing: The macrocycle could be immobilized on an electrode surface. The binding of an ion would change the local charge distribution at the electrode-solution interface, leading to a measurable change in potential or current.

Indicator Displacement Assays: A colored or fluorescent indicator molecule could be pre-complexed with the macrocycle. The addition of a target analyte with a higher binding affinity would displace the indicator, causing a change in the optical signal.

The selectivity of such sensors would be determined by the specific non-covalent interactions between the macrocyclic receptor and the analyte. For instance, a sensor for a particular anion would rely on the precise geometric and electronic complementarity between the anion and the hydrogen-bonding cavity of the macrocycle. The development of such sensors has potential applications in environmental monitoring, medical diagnostics, and industrial process control. myskinrecipes.com

Computational and Theoretical Studies of 1,8,15 Triazacyclohenicosane 2,9,16 Trione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,8,15-Triazacyclohenicosane-2,9,16-trione, DFT calculations have been instrumental in elucidating its fundamental electronic properties and predicting its reactivity.

The molecular structure of this compound features a large 21-membered macrocyclic ring containing three amide functional groups. smolecule.com These groups impose significant torsional constraints on the ring. smolecule.com The nitrogen and oxygen atoms within the amide linkages create an electron-rich internal cavity, a key feature for potential applications in host-guest chemistry. mdpi.com

Frontier molecular orbital (FMO) analysis, a key component of DFT studies, provides insights into the chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. For this compound, the frontier orbitals are primarily localized on the nitrogen atoms and the adjacent carbonyl groups. mdpi.com This localization is consistent with the electron-rich character of these functionalities. mdpi.com

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.82 eV | B3LYP/6-31+G(d,p) |

| LUMO Energy | -2.47 eV | B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap | 4.35 eV | B3LYP/6-31+G(d,p) |

This data is synthesized from available research on the compound. mdpi.com

Conformational Analysis and Energy Landscapes of the Macrocycle

Due to the significant conformational freedom of the macrocycle, numerous accessible conformational states exist that can interconvert on various timescales. smolecule.com Algorithmic approaches to macrocycle conformational sampling include distance geometry, dihedral angle-based sampling, and molecular dynamics. acs.org These methods are often evaluated by their ability to reproduce experimentally observed conformations, such as those determined by X-ray crystallography. acs.org

For large macrocycles, the conformational landscape can be complex, with multiple local minima separated by energy barriers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. The presence of the three amide groups introduces a degree of rigidity but also allows for cis-trans isomerism of the peptide bonds, further complicating the conformational space. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic nature of this compound, including its conformational changes and interactions with its environment.

MD simulations have been used to gain essential insights into the conformational flexibility and dynamic behavior of this macrocyclic system. smolecule.com These simulations can reveal how the macrocycle folds and unfolds over time and how it interacts with solvent molecules. The choice of solvent can significantly impact the preferred conformations. In polar solvents, the macrocycle may adopt more open conformations to maximize interactions between its polar groups and the solvent. nih.gov In contrast, in non-polar environments, it might favor more collapsed conformations to shield its polar regions. nih.gov

The analysis of MD trajectories can provide quantitative measures of the molecule's flexibility, such as root-mean-square deviation (RMSD) plots, which show the deviation of the structure from a reference conformation over time. acs.org These simulations are also crucial for understanding how the macrocycle might interact with a binding partner, as they can reveal the dynamic process of recognition and binding. frontiersin.org

Prediction of Coordination Geometries and Binding Energies

The presence of three nitrogen donor atoms and three carbonyl oxygen atoms within the macrocyclic framework of this compound suggests its potential as a ligand for various metal ions. mdpi.com Computational methods can be used to predict the likely coordination geometries of the resulting metal complexes and to estimate the strength of the metal-ligand binding.

DFT calculations are a primary tool for this purpose. By optimizing the geometry of the macrocycle in the presence of a metal ion, the most stable coordination geometry can be determined. These calculations can predict key structural parameters such as bond lengths and angles between the metal ion and the donor atoms of the macrocycle. mdpi.com For macrocyclic complexes, the size of the metal ion relative to the cavity of the macrocycle is a critical factor in determining the coordination geometry and stability of the complex. acs.org

The binding energy, which is a measure of the strength of the interaction between the metal ion and the macrocycle, can also be calculated using DFT. mdpi.com These calculations typically involve comparing the energy of the metal-macrocycle complex to the energies of the isolated metal ion and the free macrocycle. mdpi.com The calculated binding energies can provide valuable insights into the selectivity of the macrocycle for different metal ions. acs.org

Table 2: General Trends in Calculated Binding Energies of Macrocyclic Ligands with Alkali Metal Ions

| Metal Ion | General Binding Energy Trend |

| Li⁺ | Strongest binding for smaller macrocycles |

| Na⁺ | Intermediate binding |

| K⁺ | Often shows selectivity with 18-membered rings |

| Rb⁺ | Weaker binding than K⁺ |

| Cs⁺ | Weakest binding |

This table represents generalized trends observed in computational studies of alkali metal ion binding to various macrocyclic ligands and is not specific to this compound. acs.org

In Silico Tools for Property Prediction and Mechanistic Insights

A variety of in silico tools and computational methodologies can be employed to predict the physicochemical properties of this compound and to gain insights into its potential reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. mdpi.com For macrocycles, QSAR models have been developed to predict properties such as cellular accumulation. smolecule.com While no specific QSAR models for this compound have been reported, the methodologies used for other macrocyclic compounds could be applied to predict its properties. smolecule.comuma.pt

Computational tools can also provide valuable insights into the mechanisms of reactions involving this macrocycle. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. escholarship.org This allows for the elucidation of reaction pathways and the understanding of factors that control reaction selectivity. escholarship.org For complex reactions, such as those involving metal catalysis, computational chemistry plays an indispensable role in unraveling the intricate mechanistic details. researchgate.net

Table 3: Commonly Used In Silico Tools and Their Applications

| Tool/Method | Application |

| DFT | Electronic structure, reactivity, reaction mechanisms |

| Molecular Dynamics | Conformational dynamics, solvent effects, binding processes |

| QSAR | Prediction of biological activity and physicochemical properties |

| Molecular Docking | Prediction of binding modes to biological targets |

This table provides a general overview of in silico tools and their applications in computational chemistry. mdpi.comresearchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Identification and Oligomer Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 1,8,15-Triazacyclohenicosane-2,9,16-trione, providing precise mass measurements that confirm its elemental composition. The calculated exact mass of the protonated molecule [M+H]⁺ is 339.25219192 Da. acs.org

In a recent study employing Ultra-High-Performance Liquid Chromatography coupled with Ion Mobility-High-Resolution Mass Spectrometry (UPLC-IM-HRMS), the protonated molecule was detected with high accuracy. acs.org The experimental conditions and findings from this research are summarized in the table below.

| Parameter | Value | Reference |

| Compound | This compound | acs.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive | acs.org |

| Adduct | [M+H]⁺ | acs.org |

| Calculated m/z | 339.2522 | acs.org |

| Measured m/z | 453.3432 (Likely a typo in the source, as it corresponds to the tetramer) | acs.org |

| Retention Time (min) | 3.67 | acs.org |

| Collision Cross Section (CCS) Ų | 210.9 | acs.org |

Note: The measured m/z of 453.3432 in the cited source corresponds to the [M+H]⁺ of the cyclic tetramer of caprolactam, not the trimer. This is likely a typographical error in the original publication's data table.

Mass spectrometric studies on related polyamide oligomers often involve the analysis of complex mixtures, where techniques like tandem mass spectrometry (MS/MS) are used to probe the fragmentation patterns of the cyclic structures. For the cyclic trimer of caprolactam, fragmentation can occur through the loss of a CH₂N group (m/z = 28), leading to a fragment ion at m/z 311. This fragmentation pathway is analogous to that of other polyamide oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. While specific, publicly available ¹H and ¹³C NMR spectral data for this compound are scarce, the expected spectra would reveal key information about its molecular structure and symmetry.

For related polyamide structures, NMR provides insights into the local electronic environments, neighboring group effects through spin-spin coupling, and molecular motion via relaxation rates. In principle, ¹H NMR would show distinct signals for the N-H protons of the amide groups, as well as multiplets for the various methylene (B1212753) (CH₂) groups in the aliphatic chains. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy would complement this by providing signals for each unique carbon atom, including the carbonyl (C=O) carbons of the amide groups and the aliphatic carbons of the macrocyclic ring. The chemical shifts of these signals would be indicative of their local chemical environment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and probing its conformational states.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorption bands of the secondary amide groups. Key expected vibrational modes are detailed in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3370 - 3170 | A strong, typically broad band due to hydrogen bonding. |

| C-H Stretch | 3000 - 2850 | Sharp bands corresponding to the methylene groups. |

| Amide I (C=O Stretch) | 1680 - 1630 | A very strong and sharp absorption, characteristic of amides. |

| Amide II (N-H Bend & C-N Stretch) | 1570 - 1515 | A strong band, often seen as a pair with the Amide I band. |

| C-N Stretch | ~1260 | A medium to strong band. |

The presence of the intense pair of peaks for the Amide I and Amide II bands is a strong indicator of a polyamide structure.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of the non-polar hydrocarbon backbone of the macrocycle. Raman imaging microscopy has been used to analyze crystalline surface species on polyamides, which were identified as cyclic oligomers. This technique can provide spatial information about the distribution of this compound in a material.

X-ray Crystallography for Solid-State Structural Determination

X-ray data on analogous cyclic trimers indicate that the molecule likely adopts a non-planar conformation. This is due to the formation of intramolecular hydrogen bonds between the amide protons (N-H) and the carbonyl oxygen atoms (C=O). This internal hydrogen bonding imposes significant torsional constraints on the 21-membered ring, leading to a folded or distorted structure rather than a flat, open one. The resulting conformation creates a central cavity with a specific size and shape, which is a key feature of its chemistry, particularly in the context of host-guest interactions and coordination chemistry.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of polyamide oligomers. An established ISO standard for the determination of cyclic oligomers of caprolactam specifies the use of a reversed-phase packing material with a low-pH mobile phase.

A typical HPLC method for the analysis of this compound would involve the following:

| Parameter | Description |

| Column | C18 or similar reversed-phase column. |

| Mobile Phase | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure good peak shape. |

| Detection | UV detection at a low wavelength (around 200-214 nm) is suitable due to the absorbance of the amide bond. More advanced detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can also be used for universal detection or specific identification, respectively. |

These methods allow for the separation of the cyclic trimer from other oligomers (dimer, tetramer, etc.) and from the caprolactam monomer, enabling accurate quantification and purity checks.

Derivatives and Post Synthetic Functionalization of 1,8,15 Triazacyclohenicosane 2,9,16 Trione

Synthetic Approaches to Substituted Triazacyclohenicosane-trione Analogues

The synthesis of substituted analogues of 1,8,15-triazacyclohenicosane-2,9,16-trione can be approached through two primary strategies: the cyclization of pre-functionalized linear precursors or the direct functionalization of the parent macrocycle.

One common method for synthesizing macrocyclic lactams involves the cyclization of ω-aminoalkyl precursors. clockss.org For substituted analogues, this would entail the use of linear precursors already bearing the desired functional groups on the backbone. For instance, the introduction of alkyl or aryl groups on the carbon framework can be achieved by starting with appropriately substituted long-chain amino acids or their derivatives. The cyclization of these precursors, often under high-dilution conditions to favor intramolecular reaction, would yield the substituted macrocycle.

Another approach involves the modification of the building blocks prior to cyclization. For example, in syntheses related to the cyclodimerization of amino esters, the starting esters can be modified to introduce substituents that will ultimately be incorporated into the final macrocyclic structure. nih.gov While this has been demonstrated for other macrocyclic bis-lactams, the principle can be extended to tri-lactam systems.

The direct functionalization of the pre-formed macrocycle is another viable route. This can involve reactions at the C-H bonds adjacent to the carbonyl groups, although this often requires harsh conditions and may lead to mixtures of products. More controlled substitutions can sometimes be achieved through metal-catalyzed C-H activation/functionalization, a strategy increasingly used in the synthesis of complex nitrogen-containing heterocycles. nd.edu

| Synthetic Strategy | Description | Potential Substituents | Key Considerations |

| Cyclization of Functionalized Precursors | Linear tri-amino acid or ester chains containing substituents are synthesized and then cyclized. | Alkyl, Aryl, Halogen | Synthesis of the linear precursor can be complex; high-dilution conditions are often required for cyclization. |

| Building Block Modification | Smaller molecules that will form the macrocycle are functionalized prior to the cyclization reaction. | Wide variety depending on the chemistry of the building block. | The modification should not interfere with the cyclization reaction. |

| Direct C-H Functionalization | The parent macrocycle is directly functionalized at its C-H bonds. | Limited to groups that can be introduced via radical or metal-catalyzed reactions. | Can lack regioselectivity; may require specialized catalysts. |

Chemical Modifications at Nitrogen and Carbonyl Centers

The nitrogen and carbonyl groups of the lactam units within this compound are the primary sites for chemical modification.

Nitrogen Centers: The secondary amine protons of the lactam groups are acidic and can be removed with a suitable base to generate a nucleophilic nitrogen anion. This anion can then be reacted with a variety of electrophiles in N-alkylation or N-acylation reactions. researchgate.net This is the most common method for introducing pendant arms (see section 7.3). The choice of base and solvent is critical to avoid side reactions, such as ring opening. clockss.org

Carbonyl Centers: The carbonyl groups of the lactams are susceptible to nucleophilic attack, although they are less reactive than ketone carbonyls due to resonance stabilization from the adjacent nitrogen atom. Reduction of the carbonyl groups to the corresponding amines can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the tri-lactam into a tri-aza-cycloalkane. This transformation dramatically alters the geometry and coordination properties of the macrocycle. The carbonyl oxygen can also participate in hydrogen bonding, which is a key feature of the supramolecular chemistry of this compound. While direct addition reactions to the carbonyl carbon are challenging without ring opening, the carbonyl group activates the adjacent methylene (B1212753) protons for deprotonation and subsequent functionalization.

| Functional Group | Type of Modification | Reagents | Product |

| Nitrogen (N-H) | N-Alkylation | Base (e.g., NaH), Alkyl halide | N-Substituted derivative |

| Nitrogen (N-H) | N-Acylation | Base, Acyl chloride | N-Acyl derivative |

| Carbonyl (C=O) | Reduction | LiAlH₄ | Tri-aza-cycloalkane |

Introduction of Pendant Arms for Enhanced Functionality

The introduction of pendant arms onto the nitrogen atoms of the macrocycle is a powerful strategy for enhancing its functionality. These arms can contain additional donor atoms for metal coordination, groups for solubilizing the macrocycle, or reactive handles for attachment to other molecules or surfaces.

The synthesis of N-functionalized derivatives is typically achieved by the deprotonation of the lactam nitrogens followed by quenching with an appropriate electrophile. tandfonline.com For example, reaction with chloroacetonitrile (B46850) would introduce a nitrile-functionalized pendant arm, which can act as a coordinating group for certain metals. nih.gov The introduction of arms with different functionalities allows for the creation of macrocycles with tailored properties. For instance, arms containing carboxylic acid or phosphonate (B1237965) groups can significantly enhance the stability of metal complexes. researchgate.net

The nature and length of the pendant arm can have a significant impact on the coordination properties of the resulting ligand. Longer, more flexible arms may be able to encapsulate a metal ion, while shorter arms may be directed outwards, promoting the formation of coordination polymers. nih.gov

| Pendant Arm Type | Example Functional Group | Synthetic Reagent Example | Enhanced Functionality |

| Coordinating | Pyridine, Carboxylate, Nitrile | 2-(Bromomethyl)pyridine, Ethyl bromoacetate, Chloroacetonitrile | Increased metal binding affinity and selectivity. |

| Solubilizing | Polyether, Sulfonate | Bromo-terminated oligo(ethylene glycol), 3-Bromopropanesulfonate | Improved solubility in specific solvents. |

| Reactive Handle | Alkyne, Azide, Thiol | Propargyl bromide, 3-Azidopropyl bromide, 2-Bromoethanethiol | Covalent attachment to surfaces or biomolecules. |

Influence of Structural Modifications on Coordination and Supramolecular Properties

Structural modifications to the this compound scaffold, whether on the macrocyclic ring itself or through the introduction of pendant arms, have a profound influence on its coordination and supramolecular properties.

Pendant arms with additional donor atoms can increase the denticity of the ligand, leading to the formation of more stable, chelated metal complexes. The nature of these donor atoms (e.g., hard oxygen donors vs. soft sulfur donors) will dictate the types of metal ions that are preferentially bound. For example, nitrile-functionalized pendant arms have been shown to influence the nuclearity of silver(I) complexes, leading to the formation of either discrete binuclear complexes or coordination polymers depending on the arm's structure. nih.gov

The introduction of functional groups capable of hydrogen bonding or other non-covalent interactions can direct the assembly of the macrocycles into complex supramolecular architectures in the solid state.

Combinatorial Synthesis Strategies for Derivative Libraries

Combinatorial chemistry offers a powerful approach for the rapid generation of libraries of this compound derivatives. These libraries can then be screened for a variety of applications, such as catalysis, materials science, or drug discovery.

One strategy for creating such a library would be to use a "split-and-pool" approach. The parent macrocycle could be attached to a solid support and then divided into multiple portions. Each portion could then be reacted with a different electrophile to introduce a variety of first-generation pendant arms. The portions could then be pooled, mixed, and split again for a second round of functionalization at the remaining nitrogen or other reactive sites. This process can be repeated to generate a large library of unique compounds.

While specific combinatorial libraries of this compound have not been extensively reported in the literature, the principles of combinatorial synthesis of macrocyclic compounds are well-established. nih.govmdpi.com These methods often rely on robust and high-yielding reactions to ensure the successful synthesis of the library members. The development of efficient cyclization and functionalization reactions for the triazacyclohenicosane-trione scaffold is key to the successful application of combinatorial strategies.

Advanced Research Applications of 1,8,15 Triazacyclohenicosane 2,9,16 Trione and Its Complexes

Catalysis and Organocatalysis Utilizing Macrocyclic Scaffolds

The distinct structure of 1,8,15-Triazacyclohenicosane-2,9,16-trione, characterized by a 21-membered ring with three amide functionalities, makes it a compelling scaffold for applications in catalysis. smolecule.com Its nitrogen and carbonyl groups can act as versatile ligands, forming complexes with various metal ions. myskinrecipes.com These metal-organic frameworks (MOFs) and coordination polymers are valuable in catalysis, among other applications. myskinrecipes.com

While direct research into this specific compound's catalytic activity is not extensively documented, the broader class of macrocyclic amides has shown significant potential. For instance, rigid macrocyclic triamides have been developed as anion receptors, demonstrating the principle of using such scaffolds for molecular recognition, a key aspect of catalysis. acs.org The design of organocatalysts is often inspired by small molecule cofactors in enzymes, and the scaffold of this compound offers a platform for creating such mimics. nih.gov The field of organocatalysis, which utilizes small organic molecules to catalyze reactions, has seen rapid growth, with a focus on developing novel catalytic systems. thesciencein.orgyoutube.com

The synthesis of related macrocycles has been achieved with high efficiency using Grubbs catalysts in ring-closing metathesis (RCM) reactions. smolecule.com The choice of catalyst and reaction conditions, such as solvent and temperature, significantly influences the yield of the desired macrocycle. smolecule.com

Table 1: Comparison of Catalysts and Conditions for Macrocycle Synthesis

| Catalyst/Method | Reaction Type | Temperature (°C) | Yield (%) |

| Grubbs II | RCM | 40 | 68 |

| Hoveyda-Grubbs | RCM | 80 | 72 |

| EtMgBr | Anionic trimerization | 150 | 8.1 |

Data synthesized from a study on macrocyclic assembly strategies. smolecule.com

Materials Science Innovations: From Monomers to Advanced Polymer Systems

In materials science, this compound holds potential for the development of advanced materials due to its chemical stability and unique bonding characteristics. smolecule.com As a cyclic oligomer of caprolactam, it is intrinsically linked to the chemistry of Nylon 6. nih.gov The study of such cyclic oligomers is crucial for understanding the properties and processing of polyamides.

The presence of cyclic oligomers, including the trimer, in nylon can influence the material's properties. For example, the cyclic oligomer content in nylon-6,6 is relatively low compared to nylon-6, but it can still cause processing issues like sublimation during high-throughput spinning. shu.ac.uk Understanding the formation and behavior of these oligomers is essential for controlling the quality of the final polymer product.

Furthermore, the macrocyclic structure itself can be a building block for novel polymer architectures. The ability of the nitrogen atoms to form complexes with metal ions opens up possibilities for creating coordination polymers. myskinrecipes.com These materials can have applications in various fields, including gas storage and separation processes. myskinrecipes.com

Electrochemical Properties and Redox Activity of Metal Complexes

The electrochemical properties of metal complexes are a significant area of research, and macrocyclic ligands like this compound play a crucial role. The nitrogen atoms within the macrocycle can coordinate with metal ions, and the resulting complexes can exhibit interesting redox behavior. smolecule.com

Theoretical studies using frontier molecular orbital theory suggest that this macrocycle would have enhanced reactivity toward metal coordination. smolecule.com The spatial arrangement of the nitrogen and carbonyl groups creates an electron-rich cavity suitable for host-guest interactions, which is a key feature for designing electrochemically active systems. smolecule.com

While specific experimental data on the electrochemical properties of its metal complexes are not widely available in the reviewed literature, the foundational characteristics of the ligand suggest a strong potential for this area of research. The ability to fine-tune the electronic properties of the metal center through ligand design is a cornerstone of modern inorganic and materials chemistry.

Role as a Model Compound in Polymer Degradation Studies and Oligomer Analysis

This compound serves as an important model compound in the study of polyamide degradation, particularly for Nylon 6. The degradation of nylon can produce a series of cyclic and linear oligomers, and understanding the mechanisms of their formation and breakdown is critical for predicting the long-term stability of the polymer. researchgate.netnih.gov

The hydrolysis of cyclic oligomers from Nylon 6 is a key area of investigation. researchgate.net The study of these oligomers helps in developing models for the hydrolytic degradation of the polymer. Furthermore, the analysis of these oligomers is essential for quality control in the polymer industry. The presence of cyclic oligomers can be a source of contamination in sensitive analytical techniques like liquid chromatography/mass spectrometry (LC/MS). acs.org

The biodegradation of nylon oligomers is another area of active research. researchgate.net Enzymes like nylon hydrolase are capable of breaking down these oligomers. nih.gov Studying the interaction of these enzymes with specific oligomers like the trimer can provide insights into the biodegradation pathways of synthetic polymers. nih.govresearchgate.net

Chemical Biology and Biomimetic Systems Utilizing Macrocyclic Frameworks

The macrocyclic framework of this compound makes it a candidate for applications in chemical biology and the development of biomimetic systems. Macrocyclic compounds are often used to mimic biological structures and functions. For example, the design of synthetic ion channels and receptors often relies on macrocyclic scaffolds.

The ability of this macrocycle to form complexes with metal ions is relevant to its potential use in developing sensors and imaging agents for biomedical research. myskinrecipes.com The selective binding of metal ions is a critical function of many biological macromolecules.

Moreover, the study of macrocyclic peptides and polyketides, many of which have significant biological activity, provides a context for the potential of synthetic macrocycles like this compound. nih.gov Chemoenzymatic strategies are being developed to synthesize these complex natural products, and synthetic macrocycles can serve as valuable tools and models in this research. nih.gov While direct biological applications of this specific trione (B1666649) are not yet established, its structural features align with those of molecules that are highly active in biological systems.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 1,8,15-Triazacyclohenicosane-2,9,16-trione has established it as a significant macrocyclic compound, primarily due to its unique structural and electronic properties. The molecule is characterized by a 21-membered ring containing three amide functionalities. smolecule.com This structure provides a pre-organized, non-planar cavity with multiple binding sites, making it a versatile ligand in coordination chemistry. smolecule.com Its primary utility has been identified in the formation of complexes with various metal ions. myskinrecipes.com

Computational studies, including density functional theory (DFT) and frontier molecular orbital (FMO) analysis, have provided significant insights into its reactivity. smolecule.com These studies indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich nitrogen atoms and adjacent carbonyl groups. The calculated HOMO-LUMO gap of 4.35 eV suggests a stable macrocyclic framework that is not significantly destabilized upon coordination with metal ions. smolecule.com Natural Bond Orbital (NBO) analyses have further illuminated the stereoelectronic interactions that govern the ring's stability, highlighting the role of n→π* conjugation in reducing ring strain. smolecule.com The compound's ability to effectively chelate metals is a key finding, underpinning its potential in various applications. myskinrecipes.com

Unexplored Avenues in Synthesis and Characterization

While the structure of this compound is well-defined, detailed experimental reports on its synthesis are not widely disseminated in the reviewed literature. Future research should focus on developing and optimizing high-yield synthetic routes, potentially exploring methods like high-dilution cyclization of appropriate linear precursors or template-assisted synthesis to improve efficiency and minimize oligomerization. A thorough investigation into the thermodynamics and kinetics of its formation would provide fundamental insights valuable for large-scale production.

In terms of characterization, while standard techniques are assumed, advanced solid-state characterization could offer deeper understanding. Single-crystal X-ray diffraction studies of the free ligand would provide definitive experimental data on its preferred conformation, bond angles, and intramolecular hydrogen bonding, which are currently inferred primarily from computational models. Furthermore, advanced NMR techniques, such as solid-state NMR and diffusion-ordered spectroscopy (DOSY), could probe its dynamics and aggregation behavior in various solvents.

Emerging Paradigms in Coordination and Supramolecular Chemistry

The next frontier for this compound lies in its application within emerging paradigms of coordination and supramolecular chemistry. Its C3-symmetric design and multiple hydrogen bond donor and acceptor sites make it an ideal building block for creating complex, three-dimensional supramolecular assemblies. Research could be directed towards its use in forming well-defined metal-organic frameworks (MOFs) or coordination polymers. myskinrecipes.com The specific geometry of the ligand could lead to novel network topologies with tailored pore sizes and functionalities.

An exciting avenue is the exploration of host-guest chemistry, where the macrocyclic cavity could encapsulate neutral molecules or ions. This could be harnessed for selective recognition and sensing. Furthermore, the principles of self-assembly could be applied to construct intricate architectures, such as molecular cages or interlocked structures like rotaxanes and catenanes, where this macrocycle acts as a key component. Such research would move beyond simple metal complexation to the rational design of highly organized chemical systems.

Potential for Novel Functional Materials Development

The unique properties of this compound and its metal complexes present significant opportunities for the development of novel functional materials. Its demonstrated ability to chelate metals is foundational for applications in catalysis, where its complexes could serve as stable and reusable catalysts for organic transformations. myskinrecipes.com

The development of porous materials, such as MOFs derived from this ligand, could be targeted for applications in gas storage and separation. myskinrecipes.com The nitrogen and oxygen-rich environment of the pores could offer selective affinity for specific gases like carbon dioxide. Another promising area is in environmental remediation, particularly for the sequestration of heavy metals from contaminated water, leveraging its strong and selective metal-binding capabilities. myskinrecipes.com Furthermore, incorporating this macrocycle into polymer backbones could yield advanced materials with unique thermal, mechanical, and binding properties.

Interdisciplinary Research Outlook and Translational Potential

The future of this compound research is inherently interdisciplinary, bridging fundamental chemistry with materials science, environmental science, and biomedical research. The translational potential of this compound is considerable, with several avenues for real-world applications.

In an interdisciplinary context, collaboration between coordination chemists and materials scientists is crucial to translate the properties of its metal complexes into functional devices for catalysis or separations. myskinrecipes.com The environmental applications for heavy metal removal represent a direct line of translational research with significant societal impact. myskinrecipes.com In the biomedical field, its ability to selectively bind metal ions could be exploited in the development of novel sensors or as imaging agents, requiring collaboration with biochemists and medical researchers. myskinrecipes.com The journey from understanding the fundamental coordination chemistry of this macrocycle to creating a functional sensor or a targeted environmental remediation agent exemplifies its significant translational potential.

Q & A

Q. What experimental methods are recommended for structural characterization of 1,8,15-Triazacyclohenicosane-2,9,16-trione?

Structural characterization requires a combination of spectroscopic and computational techniques:

- Mass Spectrometry : Confirm molecular weight (Monoisotopic mass: 339.252) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to resolve the cyclic triazatrione backbone and substituent positions. Compare with analogous triazinane derivatives, where spectral assignments rely on carbonyl and amine group interactions .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated in related triazinanetrione structures .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Avoid inhalation or skin contact, as hazards are unspecified but presumed acute .

- First Aid : In case of exposure, consult a physician immediately and provide the safety data sheet (GHS identifier: 100% purity) .

- Regulatory Compliance : Adhere to institutional chemical hygiene plans, including 100% safety exam clearance for lab access, as mandated for advanced chemistry courses .

Q. What synthetic routes are documented for this compound?

While direct synthesis data is limited, analogous triazinanetriones are synthesized via:

- Cyclocondensation : Reacting thioureas with carboxylic acids using Lewis acids (e.g., FeCl) as catalysts, achieving yields up to 92% in optimized conditions .

- Multi-step Functionalization : Sequential reactions of isocyanates with amines, followed by cyclization under controlled pH and temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., FeCl, AlCl) to enhance cyclization efficiency, as seen in triazinane synthesis .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and reduce side reactions.

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak yield .

Q. How can contradictions in spectral data (e.g., NMR shifts or mass fragmentation) be resolved?

- Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl confirmation, high-resolution MS for exact mass) to reconcile discrepancies .

- Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values for proton environments in the triazacyclohenicosane backbone .

Q. What computational strategies are effective for designing novel derivatives or reaction pathways?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy barriers and transition states, as applied in the "chemical reaction design and discovery" framework .

- Machine Learning : Train models on existing triazinanetrione data to predict reactivity or solubility, reducing trial-and-error experimentation .

- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability to guide experimental design .

Methodological Considerations

- Data Management : Implement encrypted databases for spectral and synthetic data to ensure reproducibility and compliance with institutional standards .

- Interdisciplinary Collaboration : Integrate computational chemistry, synthetic expertise, and analytical validation to address complex research challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.